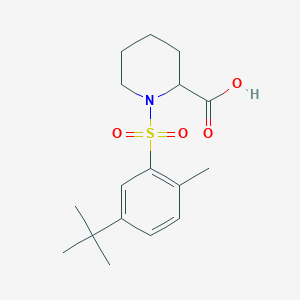![molecular formula C20H21N5O2 B7499372 N-[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499372.png)
N-[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide, also known as Boc-Pip-MB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Aplicaciones Científicas De Investigación
N-[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide has been used in various scientific research applications, including drug discovery, chemical biology, and biochemistry. It has been shown to inhibit the activity of various enzymes, including serine proteases and kinases, making it a potentially useful tool for studying enzyme function and developing new drugs. Additionally, N-[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide has been used to study protein-protein interactions and to develop new methods for protein labeling and imaging.
Mecanismo De Acción
The mechanism of action of N-[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide involves the formation of a covalent bond between the compound and the target enzyme or protein. This covalent bond results in the inhibition of enzyme activity or the stabilization of protein complexes. The specific mechanism of action varies depending on the target enzyme or protein.
Biochemical and Physiological Effects
N-[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the stabilization of protein complexes, and the induction of apoptosis in cancer cells. Additionally, N-[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide has been shown to have anti-inflammatory effects and to reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide in lab experiments is its high specificity for certain enzymes and proteins. This specificity allows for precise targeting of specific pathways or processes, reducing the potential for off-target effects. However, one of the main limitations of using N-[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide is its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research on N-[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide, including the development of new methods for protein labeling and imaging, the identification of new enzyme targets, and the development of new drugs based on the compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide and to optimize its use in lab experiments.
Métodos De Síntesis
N-[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method begins with the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-chloromethylbenzoic acid. The resulting product is then reacted with piperidine to form 2-methylbenzoylpiperidine, which is subsequently reacted with Boc-anhydride to form Boc-Pip. Finally, Boc-Pip is reacted with 2H-benzotriazole-5-carboxylic acid to form N-[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide.
Propiedades
IUPAC Name |
N-[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-13-4-2-3-5-16(13)19(26)21-15-8-10-25(11-9-15)20(27)14-6-7-17-18(12-14)23-24-22-17/h2-7,12,15H,8-11H2,1H3,(H,21,26)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJAMHPILBPGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CC4=NNN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7499304.png)
![1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole](/img/structure/B7499308.png)
![5-bromo-N-tert-butyl-3-methyl-1-benzo[b]furan-2-carboxamide](/img/structure/B7499316.png)



![N'-[(E)-(2-chloroquinolin-3-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B7499348.png)
![N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499364.png)


![N-[1-(1,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499387.png)
![N-[1-[3-(2,2-dimethylpropanoylamino)propanoyl]piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499391.png)
![2-methyl-N-[1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-yl]benzamide](/img/structure/B7499398.png)